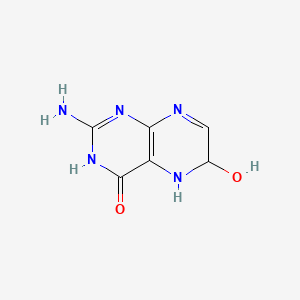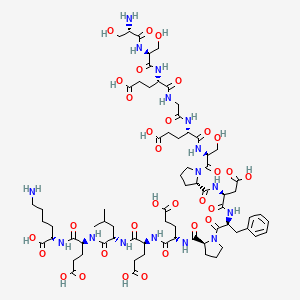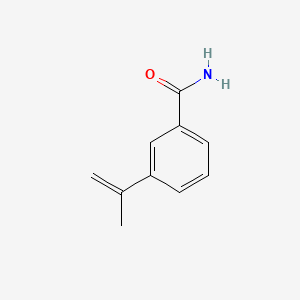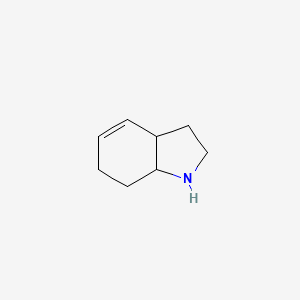
2-Picoline,5-(1-methoxyvinyl)-(6CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Picoline,5-(1-methoxyvinyl)-(6CI) is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methoxyvinyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Picoline,5-(1-methoxyvinyl)-(6CI) typically involves the reaction of 2-picoline with a suitable methoxyvinylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the substitution at the 5-position of the pyridine ring. Common reaction conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Picoline,5-(1-methoxyvinyl)-(6CI) may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and efficient separation techniques are crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Picoline,5-(1-methoxyvinyl)-(6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The methoxyvinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Picoline,5-(1-methoxyvinyl)-(6CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Picoline,5-(1-methoxyvinyl)-(6CI) involves its interaction with specific molecular targets and pathways The methoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions
Comparación Con Compuestos Similares
Similar Compounds
2-Picoline: A simpler pyridine derivative without the methoxyvinyl substitution.
3-Picoline: Another pyridine derivative with a methyl group at the 3-position.
4-Picoline: Similar to 2-Picoline but with the methyl group at the 4-position.
Uniqueness
2-Picoline,5-(1-methoxyvinyl)-(6CI) is unique due to the presence of the methoxyvinyl group at the 5-position, which imparts distinct chemical properties and reactivity compared to other picoline derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
102879-35-6 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.193 |
Nombre IUPAC |
5-(1-methoxyethenyl)-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3 |
Clave InChI |
SBHSMWFXPYCCDX-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=C)OC |
Sinónimos |
2-Picoline,5-(1-methoxyvinyl)-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexylcyclohexanamine;(2S)-3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B560925.png)


![2-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B560928.png)



